molecular formula C10H13N3O2 B135585 (NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine CAS No. 130875-68-2

(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine

Cat. No.: B135585
CAS No.: 130875-68-2
M. Wt: 207.23 g/mol
InChI Key: YEBUQMDZUKSOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine typically involves the reaction of 7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. Oximes are known to exhibit various pharmacological properties, and this compound may have applications in drug discovery and development.

Medicine

In medicine, oxime derivatives are investigated for their potential therapeutic effects. This compound may be explored for its activity against certain diseases or as a precursor for the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways and result in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine is unique due to its specific structural features and the presence of the ethoxy group. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

130875-68-2

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12)/b13-8-

InChI Key

YEBUQMDZUKSOAQ-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C=C1)C(=NO)CCN2

Isomeric SMILES

CCOC1=NC2=NCCC(=C2C=C1)NO

Canonical SMILES

CCOC1=NC2=NCCC(=C2C=C1)NO

Synonyms

1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI)

Origin of Product

United States

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